

SC-514: Application Notes and Protocols for In Vitro Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

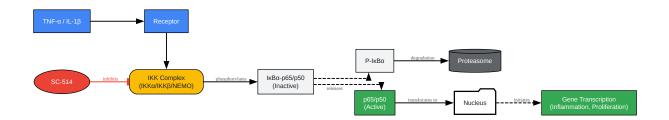
SC-514 is a potent, selective, and reversible ATP-competitive inhibitor of the IkB kinase β (IKK β), a critical enzyme in the canonical nuclear factor-kB (NF-kB) signaling pathway. By targeting IKK β , **SC-514** effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IkB α . This action prevents the nuclear translocation of the p65/p50 NF-kB complex, thereby inhibiting the transcription of NF-kB target genes involved in inflammation, cell proliferation, and apoptosis. These application notes provide detailed protocols for utilizing **SC-514** in various in vitro experiments to study its effects on the NF-kB pathway and cellular processes.

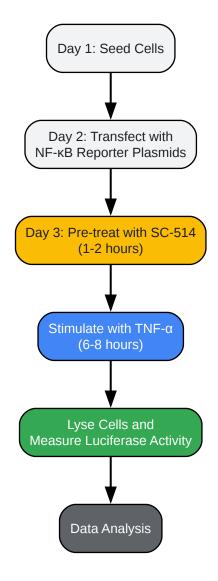
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF- κ B signaling cascade is initiated by various stimuli, such as the proinflammatory cytokines tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β). These stimuli activate the IKK complex, which then phosphorylates I κ B α . This phosphorylation event marks I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α releases the NF- κ B (p65/p50) dimer, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. **SC-514**, as a selective IKK β



inhibitor, intervenes at the point of $I\kappa B\alpha$ phosphorylation, thus halting the downstream signaling cascade.





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Phone: (601) 213-4426

Email: info@benchchem.com